

An In-depth Technical Guide to Methyl 3-chloropicolinate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl 3-chloropicolinate*

Cat. No.: *B049731*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-chloropicolinate is a halogenated pyridine derivative with significant potential as a versatile building block in organic synthesis. Its unique electronic and steric properties, conferred by the chlorine atom at the 3-position and the methyl ester at the 2-position of the pyridine ring, make it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the chemical structure, formula, and proposed synthesis of **Methyl 3-chloropicolinate**. It further details its physicochemical properties, drawing comparisons with its isomers, and explores its potential applications in medicinal chemistry and materials science. This document also includes a proposed experimental protocol for its synthesis and illustrates key chemical transformations, aiming to equip researchers with the foundational knowledge required for its effective utilization in their work.

Chemical Structure and Formula

Methyl 3-chloropicolinate is an organic compound featuring a pyridine ring substituted with a chlorine atom at the 3-position and a methyl ester group at the 2-position.

- IUPAC Name: Methyl 3-chloropyridine-2-carboxylate
- Synonyms: Methyl 3-chloro-2-pyridinecarboxylate, 3-Chloropicolinic acid methyl ester

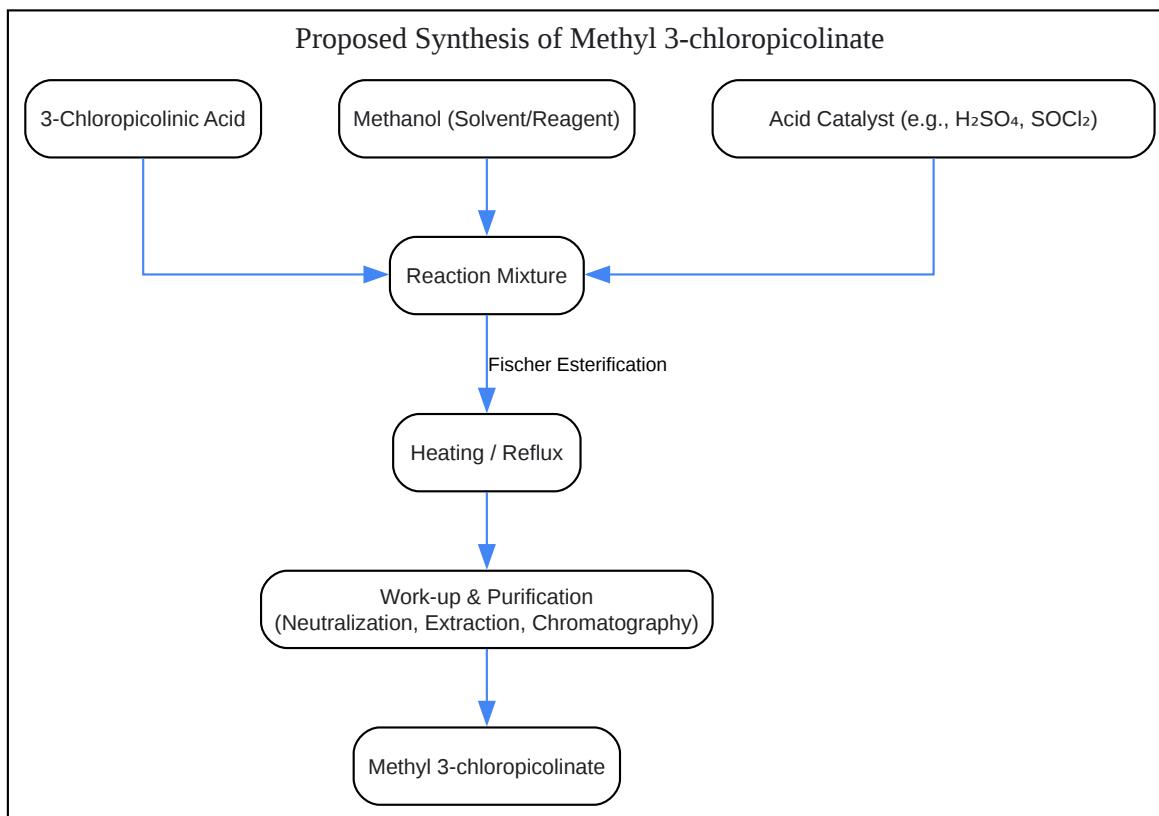
- Chemical Formula: C₇H₆CINO₂
- Molecular Weight: 171.58 g/mol
- CAS Number: 116383-98-3

Physicochemical and Spectroscopic Properties

While specific experimental data for **Methyl 3-chloropicolinate** is not extensively reported in the literature, its properties can be inferred from its structure and compared with its isomers, Methyl 4-chloropicolinate and Methyl 6-chloropicolinate. Commercial suppliers indicate the availability of spectroscopic data (NMR, HPLC, LC-MS) for this compound.[\[1\]](#)

Table 1: Physicochemical Properties of Methyl Chloropicolinate Isomers

Property	Methyl 3-chloropicolinate	Methyl 4-chloropicolinate	Methyl 6-chloropicolinate
CAS Number	116383-98-3	24484-93-3 [2]	6636-55-1 [3]
Molecular Formula	C ₇ H ₆ CINO ₂	C ₇ H ₆ CINO ₂ [2]	C ₇ H ₆ CINO ₂ [3]
Molecular Weight	171.58 g/mol	171.58 g/mol [2]	171.58 g/mol [3]
Appearance	Not specified	Brown Solid [4]	Not specified
Melting Point	Not specified	50-52 °C [4]	Not specified
Boiling Point	Not specified	105-111 °C (2-3 Torr) [4]	Not specified
Solubility	Not specified	Chloroform (Slightly), Methanol (Slightly) [4]	Not specified


Synthesis and Experimental Protocols

The primary route for the synthesis of **Methyl 3-chloropicolinate** is the esterification of its corresponding carboxylic acid, 3-chloropicolinic acid. While a specific, detailed protocol for the 3-chloro isomer is not readily available in peer-reviewed literature, a robust synthesis can be

proposed based on established methods for similar compounds, such as Methyl 4-chloropicolinate.

Proposed Synthesis Workflow

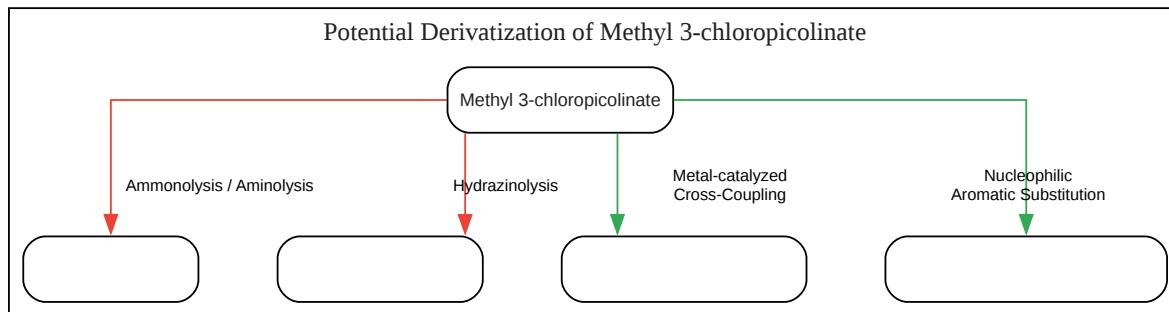
The synthesis can be envisioned as a two-step process starting from a suitable picoline derivative, or more directly, through the esterification of commercially available 3-chloropicolinic acid. The latter is the more direct and common approach.

[Click to download full resolution via product page](#)

Caption: Proposed Fischer esterification workflow for the synthesis of **Methyl 3-chloropicolinate**.

Proposed Experimental Protocol: Fischer Esterification of 3-Chloropicolinic Acid

This protocol is adapted from general Fischer esterification procedures and is expected to yield the desired product.[\[5\]](#)


- Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloropicolinic acid (1 equivalent).
- Reagent Addition: Add an excess of anhydrous methanol, which will serve as both a reagent and a solvent.
- Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirring mixture. Alternatively, thionyl chloride (SOCl_2) can be used to generate anhydrous HCl in situ, which also catalyzes the reaction.[\[6\]](#)
- Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 4-12 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
- Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel to afford pure **Methyl 3-chloropicolinate**.

Applications in Research and Drug Development

Substituted picolines are crucial intermediates in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. The "magic methyl" concept in drug design highlights how the introduction of a methyl group can significantly modulate a molecule's physicochemical and pharmacokinetic properties.[\[7\]](#)[\[8\]](#)

Role as a Synthetic Intermediate

The chlorine and methyl ester functional groups on **Methyl 3-chloropicolinate** offer multiple avenues for further chemical modification.

[Click to download full resolution via product page](#)

Caption: Potential chemical transformations of **Methyl 3-chloropicolinate** in organic synthesis.

- **Amide Formation:** The methyl ester can be readily converted to a wide range of amides by reacting with primary or secondary amines. This is a common strategy in drug discovery to explore structure-activity relationships. For instance, complex chloropicolinate amides have been synthesized and investigated as potential inhibitors for *Mycobacterium tuberculosis*.^[9]
- **Cross-Coupling Reactions:** The chlorine atom on the pyridine ring can participate in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds. This allows for the construction of complex molecular scaffolds.
- **Nucleophilic Aromatic Substitution:** The chlorine atom can be displaced by various nucleophiles, allowing for the introduction of other functional groups at the 3-position of the pyridine ring.

Potential in Drug Discovery

The picolinate scaffold is present in numerous biologically active compounds. Halogenated pyridines are key components in many pharmaceuticals and agrochemicals due to their ability to modulate metabolic stability and binding affinity. The specific substitution pattern of **Methyl 3-chloropicolinate** makes it a candidate for library synthesis in high-throughput screening campaigns aimed at discovering new therapeutic agents.

Safety and Handling

While specific GHS hazard statements for **Methyl 3-chloropicolinate** are not universally available, data for its isomers provide a useful guide for safe handling. Methyl 4-chloropicolinate is reported to cause skin and serious eye irritation, and may cause respiratory irritation.^[2] Methyl 6-chloropicolinate is harmful if swallowed and also causes skin and eye irritation.^[3]

Recommended Precautions:

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Avoid inhalation of dust or vapors.
- Avoid contact with skin and eyes.
- In case of contact, rinse immediately with plenty of water and seek medical advice.

Conclusion

Methyl 3-chloropicolinate is a valuable, albeit not extensively studied, chemical intermediate. Its structure provides a synthetically versatile platform for the development of more complex molecules. This guide has provided a summary of its known properties, a proposed, detailed protocol for its synthesis via Fischer esterification, and an overview of its potential applications, particularly in the field of drug discovery. As researchers continue to explore novel chemical space, compounds like **Methyl 3-chloropicolinate** will undoubtedly play an important role in the creation of next-generation pharmaceuticals and functional materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 116383-98-3|Methyl 3-chloropicolinate|BLD Pharm [bldpharm.com]
- 2. Methyl 4-Chloropicolinate | C7H6ClNO2 | CID 820890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 6-chloropicolinate | C7H6ClNO2 | CID 242723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. lakeland.edu [lakeland.edu]
- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 7. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methyl-containing pharmaceuticals: Methylation in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 3-chloropicolinate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b049731#methyl-3-chloropicolinate-chemical-structure-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com